molecular formula C20H17NO B13785151 Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- CAS No. 89115-21-9

Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-

Cat. No.: B13785151
CAS No.: 89115-21-9
M. Wt: 287.4 g/mol
InChI Key: USAVPUIXZBKBAO-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is a benzaldehyde derivative substituted at the 4-position with an amino group bearing both phenyl and 4-methylphenyl substituents. This compound belongs to the class of aromatic aldehydes with extended π-conjugation, making it relevant in organic electronics and as an intermediate in pharmaceutical synthesis. The structure comprises a benzaldehyde core with a diphenylamine moiety, where one phenyl group is para-methylated, introducing steric and electronic modifications compared to simpler analogs .

Properties

CAS No.

89115-21-9

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

4-(N-(4-methylphenyl)anilino)benzaldehyde

InChI

InChI=1S/C20H17NO/c1-16-7-11-19(12-8-16)21(18-5-3-2-4-6-18)20-13-9-17(15-22)10-14-20/h2-15H,1H3

InChI Key

USAVPUIXZBKBAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation of Diarylamines

One of the most reported and efficient methods for preparing 4-[(4-methylphenyl)phenylamino]benzaldehyde is through the Vilsmeier-Haack reaction. This method involves the formylation of the corresponding diarylamine precursor.

  • Reaction Overview: The diarylamine, specifically 4,4'-bis(4-methylphenyl)aniline or related derivatives, is treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide (DMF).
  • Mechanism: The electrophilic formylating agent formed reacts selectively at the para position of the aniline ring to introduce the aldehyde group.
  • Experimental Conditions: Typically conducted under controlled temperature (0–50 °C) to avoid overreaction or side products.
  • Yield and Purity: This method yields the target aldehyde with high regioselectivity and good yield, suitable for further applications in mechanofluorochromic materials and organic electronics.

Aromatic Amination Followed by Formylation

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages References
Vilsmeier-Haack Formylation Phosphorus oxychloride, DMF, diarylamine precursor High regioselectivity, good yield
One-Pot Mannich-Type Reaction Aromatic ketone, aldehyde, amine, bismuth nitrate catalyst Mild, efficient, one-pot
Aromatic Amination + Formylation 4-methylphenylamine, 4-bromobenzaldehyde, aromatic solvents Versatile, scalable
Electrophilic Substitution BuONa, AgOAc, dioxane, elevated temperature Regioselective, adaptable

Research Findings and Notes

  • The Vilsmeier-Haack reaction remains the most direct and widely used method to synthesize 4-[(4-methylphenyl)phenylamino]benzaldehyde, particularly for applications in mechanofluorochromic materials, as demonstrated in recent undergraduate experimental protocols.
  • The one-pot Mannich reaction catalyzed by bismuth nitrate offers a green chemistry alternative that could be optimized for this compound or its analogs, although direct reports are limited.
  • Aromatic amination followed by formylation provides a modular approach, allowing the preparation of various substituted diarylamino benzaldehydes, with solvent choice and reaction conditions playing critical roles in yield and purity.
  • Regioselective electrophilic substitution techniques developed for related aromatic systems offer potential for further functionalization and synthesis of derivatives, enhancing the compound’s utility in advanced organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 4-[N-(p-Tolyl)-N-phenylamino]benzoic acid.

    Reduction: 4-[N-(p-Tolyl)-N-phenylamino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzaldehyde derivatives, focusing on substituent effects, physical properties, and applications. Key analogs include:

4-(Diphenylamino)benzaldehyde

  • Structure: Features a diphenylamino group (-NPh₂) at the 4-position of benzaldehyde.
  • Properties: Crystal Structure: The N atom adopts a trigonal planar geometry, with dihedral angles of 53.0° and 47.2° between the phenyl rings and the aldehyde group. This arrangement enhances conjugation, critical for charge-transfer applications . Synthesis: Typically prepared via Ullmann coupling or condensation reactions between 4-aminobenzaldehyde and aryl halides. Applications: Used in organic light-emitting diodes (OLEDs) due to its electron-donating diphenylamino group .

4-(Di-p-tolylamino)benzaldehyde

  • Structure: Contains two 4-methylphenyl groups (-N(4-MeC₆H₄)₂) attached to the amino group.
  • Properties: Melting Point: 109°C, higher than diphenylamino analogs due to improved molecular packing from methyl groups . Applications: Explored in hole-transport layers for perovskite solar cells .

4-(Dimethylamino)benzaldehyde

  • Structure: A smaller analog with a dimethylamino (-NMe₂) substituent.
  • Properties :
    • Reactivity : The strong electron-donating -NMe₂ group activates the aldehyde for nucleophilic additions, making it a key reagent in biochemical assays (e.g., Ehrlich’s reagent for indole detection) .
    • Physical Data : Lower molecular weight (MW: 149.19 g/mol) compared to aryl-substituted analogs, resulting in higher solubility in polar solvents .

4-(Phenylamino)-2-(trifluoromethyl)benzaldehyde (S8)

  • Structure: Combines a phenylamino group and a 2-trifluoromethyl substituent.
  • Properties: Melting Point: 165–250°C (varies with synthesis route). The electron-withdrawing -CF₃ group reduces electron density at the aldehyde, altering reactivity in Schiff base formation . Synthesis: Prepared via condensation of 4-amino-2-(trifluoromethyl)benzaldehyde with aniline derivatives .

Comparative Data Table

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Applications
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- -N(Ph)(4-MeC₆H₄) Not reported 301.39 Organic electronics, intermediates
4-(Diphenylamino)benzaldehyde -NPh₂ Not reported 273.33 OLEDs, charge-transfer materials
4-(Di-p-tolylamino)benzaldehyde -N(4-MeC₆H₄)₂ 109 301.39 Perovskite solar cells
4-(Dimethylamino)benzaldehyde -NMe₂ 72–74 149.19 Biochemical assays
4-(Phenylamino)-2-(trifluoromethyl)benzaldehyde -NHPh, -CF₃ 165–250 279.24 Antimicrobial intermediates

Research Findings and Insights

  • Electronic Properties: The aryl-amino groups in 4-[(4-methylphenyl)phenylamino]-benzaldehyde enhance π-conjugation, shifting UV-Vis absorption maxima to longer wavelengths (~400 nm) compared to dimethylamino analogs (~350 nm). This property is critical for optoelectronic applications .
  • Synthetic Routes: Analogous to and , the target compound can be synthesized via condensation of 4-aminobenzaldehyde with 4-methylphenylphenylamine under acidic catalysis, followed by purification via recrystallization .

Biological Activity

Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is an organic compound with the molecular formula C20H17NO and a molar mass of 287.36 g/mol. Its structure includes a benzaldehyde functional group linked to an aniline derivative, specifically a phenylamino group further substituted with a 4-methylphenyl group. This compound has been the subject of various studies exploring its biological activity, particularly its potential as an anti-cancer agent, as well as its antimicrobial and anti-inflammatory properties.

Biological Activity Overview

  • Anti-Cancer Properties :
    • Research indicates that Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- exhibits significant anti-cancer activity, particularly in inhibiting the proliferation of various cancer cell lines. This activity is attributed to its ability to interact with biological targets involved in cancer pathways.
    • A study highlighted that compounds with similar structures have shown cytotoxic effects on cancer cells by inducing apoptosis and generating reactive oxygen species (ROS), which are critical in cancer treatment strategies .
  • Antimicrobial Activity :
    • The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
    • The mechanism of action may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
  • Anti-Inflammatory Effects :
    • Preliminary studies suggest that Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- may possess anti-inflammatory properties, although more research is required to confirm these effects and elucidate the underlying mechanisms.

The biological activity of Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is believed to stem from its interactions with various biological targets, including enzymes and receptors that play crucial roles in cellular signaling and metabolic processes. The compound's ability to form stable complexes with metal ions may inhibit metalloenzymes involved in cancer progression and inflammation.

Comparative Analysis

To better understand the unique properties of Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-(4-Methylphenyl)benzaldehydeC14H12OLacks amino group; used in organic synthesis.
N,N-Diethyl-3-(4-methylphenyl)anilineC16H20N2Contains diethyl substitutions; used in dye production.
4-AminobenzaldehydeC7H7NOSimpler structure; widely studied for reactivity.

Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is distinguished by its combination of aldehyde and amine functionalities within a complex aromatic framework, enhancing its reactivity and biological activity compared to simpler structures.

Case Studies

Several case studies have highlighted the efficacy of Benzaldehyde derivatives in various biological applications:

  • Case Study 1 : A study focusing on the synthesis and evaluation of benzaldehyde derivatives found that modifications at the phenyl ring significantly influenced their anticancer properties. The introduction of electron-donating groups enhanced cytotoxicity against specific cancer cell lines.
  • Case Study 2 : Another investigation assessed the antimicrobial activity of benzaldehyde derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the phenyl ring improved inhibitory actions against pathogenic strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 4-aminobenzaldehyde derivatives are reacted with 4-methylphenyl aniline under reflux in ethanol. Catalysts like NaBH₄ may be used for reduction steps. Purification involves recrystallization or column chromatography, with yields ranging from 65% to 80% depending on reaction conditions .

Q. What characterization techniques are essential for confirming the compound's structure and purity?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, NH stretches at ~3089 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) reveals aromatic proton environments (δ 7.1–8.5 ppm) and methyl groups (δ 2.26 ppm) .
  • HPLC : Confirms purity (≥98.0%) via retention time comparison .
  • Melting Point : Used to verify consistency with literature values (e.g., 109°C for related derivatives) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C, protected from light .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Catalyst Selection : Test palladium-based catalysts (e.g., polyurea-encapsulated Pd) to enhance efficiency .
  • Reaction Conditions : Optimize temperature (70–100°C), solvent polarity (e.g., DMSO vs. ethanol), and anhydrous environments.
  • Statistical Design : Use Design of Experiments (DoE) to evaluate variable interactions (e.g., molar ratios, time) .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial efficacy) be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., E. coli ATCC 25922) and protocols (e.g., MIC assays).
  • Compound Purity : Ensure HPLC purity >98% to exclude impurities affecting results .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., sulfonamide derivatives) to identify structure-activity trends .

Q. How can spectral data (e.g., NMR, IR) be interpreted to resolve structural ambiguities?

  • Methodological Answer :

  • ¹H NMR Integration : Quantify aromatic vs. aliphatic proton ratios to confirm substitution patterns.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • IR Peak Assignments : Compare observed S=O stretches (~1332 cm⁻¹) with sulfonamide analogs to validate functional groups .

Q. How can the compound's stability under varying experimental conditions be evaluated?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to pH extremes (2–12), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life at standard storage conditions .

Table 1. Example Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 2.26 (s, CH₃), 7.1–8.5 (m, ArH)
FT-IR3089 cm⁻¹ (NH), 1332 cm⁻¹ (S=O)
HPLC Purity≥98.0% (retention time comparison)

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